N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a complex organic compound characterized by its unique adamantane and tetrahydroquinoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.
Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline structure can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling Reaction: The final step involves coupling the adamantane core with the tetrahydroquinoline moiety through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the tetrahydroquinoline moiety, potentially forming alcohol derivatives.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reagents like bromine (Br2) and chlorination reagents like thionyl chloride (SOCl2) are often employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic applications, including its role as an antiviral or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s stability and structural properties make it a potential candidate for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the tetrahydroquinoline moiety allows for interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral compound.
Uniqueness
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is unique due to its combination of the adamantane and tetrahydroquinoline structures. This dual structure provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to an adamantane core, which is known for its rigid structure and ability to enhance the bioavailability of drugs. The molecular formula for this compound is C20H22N2O2, with a molecular weight of approximately 322.41 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H22N2O2 |
Molecular Weight | 322.41 g/mol |
LogP | 3.6378 |
Polar Surface Area | 38.493 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Initial studies suggest that this compound may exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or metabolic processes.
- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
- Antiviral Activity : Preliminary data indicate that similar compounds have shown efficacy against viruses such as influenza A and Coxsackievirus B3 .
Antiviral Properties
Research indicates that derivatives of tetrahydroquinoline structures often demonstrate antiviral properties. For instance, compounds with similar frameworks have been evaluated for their ability to disrupt viral replication processes. This compound may share these properties due to its structural similarities.
Anti-inflammatory Effects
Compounds in the quinoline family are frequently investigated for their anti-inflammatory effects. Studies have shown that related compounds can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways . This suggests that this compound might also possess similar anti-inflammatory activity.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of several quinoline derivatives against influenza viruses. Compounds were assessed for their ability to inhibit viral replication in vitro. Results indicated that certain derivatives significantly reduced viral titers by disrupting the interaction between viral proteins .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, a series of tetrahydroquinoline derivatives were tested for their ability to inhibit NO production in LPS-stimulated macrophages. The results showed that some derivatives exhibited potent inhibition comparable to established anti-inflammatory agents .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-24-19-5-4-18(10-17(19)3-6-20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPPFXLQJYZBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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